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molecular formula C8H7F3N2S B8548605 4-(Trifluoromethyl)phenylcarbothioic acid hydrazide

4-(Trifluoromethyl)phenylcarbothioic acid hydrazide

Cat. No. B8548605
M. Wt: 220.22 g/mol
InChI Key: HIEKKCGDOUAARH-UHFFFAOYSA-N
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Patent
US04927822

Procedure details

[((4-(Trifluoromethyl)phenyl)thioxomethyl)thio]acetic acid (6.7 g) was dissolved in methanol (50 ml). Potassium hydroxide (1.34 g) in water (15 ml) was added followed by hydrazine hydrate (1.28 ml). The mixture was stirred for 4 hours at room temperature. Glacial acetic acid was added until the pH was 5 and the solvent was removed under reduced pressure. The product was extracted with diethyl ether (250 ml) and the solvent was evaporated under reduced pressure. The resulting solid was crystallised from cyclohexane as pale pink crystals (4.0 g) mp 114°-115.5°.
Name
[((4-(Trifluoromethyl)phenyl)thioxomethyl)thio]acetic acid
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.28 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9](=S)[S:10]CC(O)=O)=[CH:5][CH:4]=1.[OH-].[K+].O.[NH2:21][NH2:22].C(O)(=O)C>CO.O>[CH:5]1[C:6]([C:9]([NH:21][NH2:22])=[S:10])=[CH:7][CH:8]=[C:3]([C:2]([F:17])([F:16])[F:1])[CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
[((4-(Trifluoromethyl)phenyl)thioxomethyl)thio]acetic acid
Quantity
6.7 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(SCC(=O)O)=S)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.28 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (250 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallised from cyclohexane as pale pink crystals (4.0 g) mp 114°-115.5°

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1=CC(=CC=C1C(=S)NN)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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